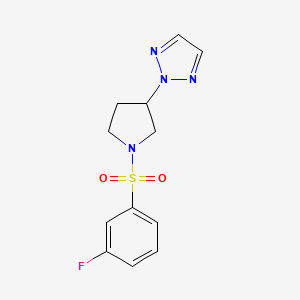

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

The compound 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety and a sulfonyl group linked to a 3-fluorophenyl ring. This structure combines a nitrogen-rich heterocyclic core (triazole) with a sulfonamide-functionalized pyrrolidine, which is often associated with enhanced bioavailability and target-binding capabilities due to the electron-withdrawing sulfonyl group and fluorine atom .

Properties

IUPAC Name |

2-[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O2S/c13-10-2-1-3-12(8-10)20(18,19)16-7-4-11(9-16)17-14-5-6-15-17/h1-3,5-6,8,11H,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCISXHQFAYIDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole ring separately. The fluorophenyl sulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these steps include sulfonyl chlorides, azides, and various catalysts to facilitate the formation of the triazole ring via click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the sulfonylation and triazole formation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Synthetic Pathways

The synthesis of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step may involve the reaction of appropriate precursors to form the pyrrolidine structure.

- Introduction of the Sulfonyl Group : This can be achieved using sulfonyl chlorides or sulfonic acids in the presence of bases.

- Triazole Formation : The triazole moiety can be synthesized through cycloaddition reactions involving azides and alkynes or via other methods such as the Huisgen reaction.

The biological activity of this compound is linked to its ability to interact with specific molecular targets. Preliminary studies suggest potential applications in:

- Anticancer Research : The compound's structure allows for interactions with various biological pathways involved in cancer cell proliferation. Its efficacy against different cancer cell lines could be evaluated through cytotoxicity assays.

- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity, suggesting that this compound may also exhibit such properties. Structure-activity relationship (SAR) studies could help elucidate its potential as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolidinyl Triazoles with Halogenated Aryl Groups

- Compound 2ad ():

- Structure: 1-(2,3-Dichlorobenzyl)pyrrolidin-3-yl triazole with a 5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl substituent.

- Key Differences: Replaces the 3-fluorophenyl sulfonyl group with dichlorobenzyl and benzyloxy substituents.

- Activity: Demonstrates potent antiviral properties, likely due to halogenated aryl groups enhancing lipophilicity and target affinity .

Pyrrolidinyl Oxadiazoles ():

- Compounds 1a/1b :

- Structure: Pyrrolidin-3-yl oxadiazoles with phenylethyl and pyridyl substituents.

- Key Differences: Oxadiazole core instead of triazole; lacks sulfonamide functionality.

- Relevance: Highlights the impact of heterocycle choice (triazole vs. oxadiazole) on electronic properties and binding modes. Triazoles often exhibit stronger hydrogen-bonding capacity .

Functional Group Impact on Bioactivity

- Sulfonamide vs. Alkyl/Ether Substituents :

- Fluorine Substitution: The 3-fluorophenyl group balances lipophilicity and polarity, contrasting with non-fluorinated analogs (e.g., ’s epoxiconazole), which prioritize halogenated aryl groups for fungicidal activity .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Sulfonamide Advantage : The 3-fluorophenyl sulfonyl group in the target compound likely improves target selectivity and pharmacokinetics compared to bulkier halogenated analogs (e.g., 2ad) .

Triazole vs. Oxadiazole : Triazoles generally exhibit stronger dipole moments and hydrogen-bonding capacity than oxadiazoles, favoring interactions with enzymatic targets .

Fluorine’s Role : Fluorine’s electronegativity may reduce off-target binding compared to chlorine in dichlorobenzyl derivatives, aligning with trends in kinase inhibitor design .

Biological Activity

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a synthetic compound that integrates a triazole ring with a pyrrolidine and sulfonyl moiety. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances solubility and biological interaction.

- Sulfonyl Group : Known for its role in enhancing the reactivity and biological activity of compounds.

- Triazole Ring : A heterocyclic structure that has been widely studied for its antimicrobial and anticancer properties.

Anticancer Potential

Research indicates that triazole-containing compounds exhibit significant anticancer activities. For instance, derivatives of triazoles have shown promising results against various cancer cell lines, including:

- HCT116 : IC50 values reported at 0.43 µM for triazole derivatives compared to 4.93 µM for standard treatments like Melampomagnolide B .

- Mechanism of Action : Triazoles have been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The modification of the triazole structure can enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.

Case Studies

- Study on HCT116 Cells :

- In Vivo Studies :

Data Table: Biological Activities of Similar Compounds

| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative 1 | 1,2,3-Triazole with pyrrolidine | 0.43 (HCT116) | Induces apoptosis via ROS |

| Triazole Derivative 2 | Sulfonamide-linked triazole | 5.19 (HCT116) | Inhibits proliferation and induces ferroptosis |

| Triazole Derivative 3 | Aryl-substituted triazole | 4.44 (MCF-7) | Alters cell cycle dynamics |

Synthesis and Modification

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions with appropriate precursors.

- Sulfonylation : Introduction of the sulfonyl group onto the aromatic ring.

- Triazole Formation : Utilizing Huisgen 1,3-dipolar cycloaddition to create the triazole structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole?

- Methodology : Synthesis typically involves a multi-step approach:

Pyrrolidine sulfonylation : React pyrrolidine derivatives with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) to install the sulfonyl group .

Triazole formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of azides and nitriles to construct the 1,2,3-triazole core .

Purification : Chromatography (silica gel or HPLC) is critical due to polar byproducts. Yields range from 51–91%, depending on substituent steric effects .

- Key Challenges : Optimizing regioselectivity in triazole formation and minimizing sulfonylation side reactions (e.g., over-sulfonation).

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

- Techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., triazole substitution pattern) and sulfonyl group placement. For example, pyrrolidine protons appear as multiplets at δ 2.06–2.58 ppm, while sulfonyl aromatic protons resonate at δ 7.3–7.8 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] signals) .

- Elemental analysis : Ensures purity (>95%) and correct stoichiometry .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Antifungal activity : Follow protocols from triazole-derivative studies, using agar diffusion or microdilution against Candida or Aspergillus strains .

- Enzyme inhibition : Test against kinases (e.g., TRKA) or viral proteases via fluorescence-based assays, referencing IC values .

- Cytotoxicity : Employ MTT assays on HEK or cancer cell lines (e.g., IC ~35–100 μM observed in related sulfonamide-triazoles) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity and selectivity?

- SAR Insights :

- 3-Fluorophenyl vs. 4-fluorophenyl : The meta-F position enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., TRKA kinase) .

- Pyrrolidine ring substitution : Adding methyl or methoxy groups to pyrrolidine increases metabolic stability but may reduce solubility .

- Data Table :

| Derivative | Modification | IC (TRKA) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | None | 0.12 μM | 0.8 |

| Derivative A | 4-Fluorophenyl | 0.45 μM | 1.2 |

| Derivative B | Pyrrolidine-OCH | 0.09 μM | 0.5 |

| Source: Patent data |

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?

- Workflow :

Docking : Use AutoDock Vina to model interactions with targets (e.g., HIV-1 protease or TRKA). The triazole’s nitrogen atoms often form hydrogen bonds with catalytic residues .

ADME Prediction : SwissADME predicts logP (2.1–3.5) and permeability, highlighting derivatives with optimal bioavailability .

MD Simulations : Assess binding stability over 100 ns trajectories; sulfonyl groups stabilize interactions via hydrophobic contacts .

Q. How should researchers resolve contradictions in biological data across studies (e.g., varying cytotoxicity)?

- Root Causes :

- Assay conditions : Differences in cell lines (e.g., HEK vs. HeLa) or serum content (e.g., 10% FBS vs. serum-free) .

- Compound purity : LC-MS validation is essential; impurities >5% skew activity .

- Resolution Strategy :

- Standardize protocols (e.g., CLSI guidelines for antifungal testing) .

- Cross-validate with orthogonal assays (e.g., plaque reduction vs. fluorescence-based protease inhibition) .

Methodological Notes

- Synthetic Optimization : Replace traditional Cu(I) catalysts with Ru-based systems for regioselective triazole formation .

- Toxicity Screening : Include Ames tests for mutagenicity, as fluorinated sulfonamides may interact with DNA repair pathways .

- Crystallography : For unresolved stereochemistry, pursue X-ray diffraction (e.g., PDB ID: 6OGS provides insights into protease binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.